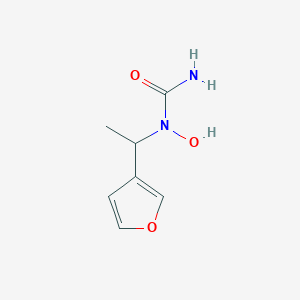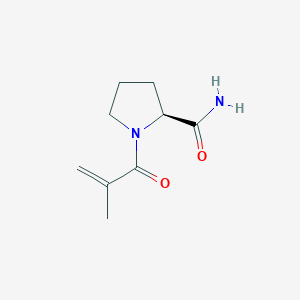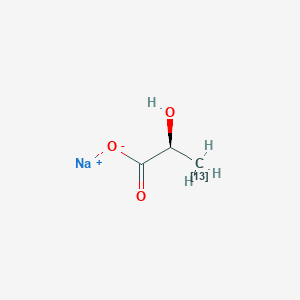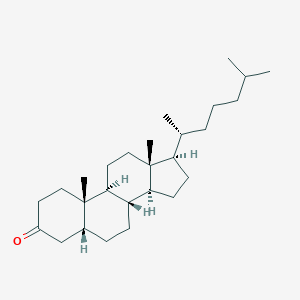
5-(3,4-二氯苯基)呋喃-2-甲酸
描述
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H6Cl2O3 and a molecular weight of 257.07 g/mol . This compound belongs to the class of carboxylic acids and features a furan ring substituted with a 3,4-dichlorophenyl group at the 5-position and a carboxylic acid group at the 2-position . It is primarily used in research and development settings.
科学研究应用
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of dichlorophenyl and furan derivatives on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins .
Mode of Action
It is known that the compound interacts with its target, methionine aminopeptidase, and potentially inhibits its function . This interaction and the resulting changes in the enzyme’s activity can have significant effects on protein synthesis.
Biochemical Pathways
The biochemical pathways affected by 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid are likely related to protein synthesis, given the role of its target, Methionine aminopeptidase . By inhibiting this enzyme, the compound could disrupt the normal process of protein synthesis, affecting the downstream effects related to these proteins.
Result of Action
The molecular and cellular effects of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid’s action are likely related to its inhibition of Methionine aminopeptidase and the subsequent disruption of protein synthesis . .
准备方法
The synthesis of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with furan-2-carboxylic acid under specific conditions . The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
化学反应分析
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
相似化合物的比较
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid can be compared with other similar compounds, such as:
5-(2,5-Dichlorophenyl)furan-2-carboxylic acid: This compound has chlorine atoms at different positions on the phenyl ring, which can affect its reactivity and biological activity.
5-(2-Chlorophenyl)furan-2-carboxylic acid: With only one chlorine atom, this compound may exhibit different chemical and biological properties
属性
IUPAC Name |
5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXLBNMHCYYSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352980 | |
| Record name | 5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54023-01-7 | |
| Record name | 5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)




